molecular formula C21H31NO4S B2416633 N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide CAS No. 446028-76-8

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide

Cat. No.: B2416633
CAS No.: 446028-76-8
M. Wt: 393.54
InChI Key: REWCSADFMAWFDZ-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its rigidity and bulkiness, which can influence the compound’s chemical properties and biological activities

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4S/c1-3-25-18-5-6-19(26-4-2)20(10-18)27(23,24)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h5-6,10,15-17,22H,3-4,7-9,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWCSADFMAWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 2,5-diethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the adamantyl group.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is unique due to its combination of the adamantyl group with the benzenesulfonamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-(1-Adamantylmethyl)-2,5-diethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantyl group, which is known for its rigidity and bulkiness, attached to a benzenesulfonamide structure. Its molecular formula is C19H27N1O4SC_{19}H_{27}N_1O_4S, with a molecular weight of 393.5 g/mol. The unique combination of these structural elements contributes to its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl moiety enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This could involve:

  • Inhibition of Enzyme Activity : The compound may act as an enzyme inhibitor, particularly in pathways where sulfonamides are known to interfere with enzyme function.
  • Interference with Cellular Signaling : By binding to receptors or enzymes involved in signaling pathways, it could alter cellular responses.

Enzyme Inhibition

Research indicates that this compound has been investigated for its potential as an enzyme inhibitor. The presence of the adamantyl group is thought to enhance this activity due to steric effects and hydrophobic interactions.

Antiviral and Anticancer Properties

The compound has been explored for its therapeutic properties, including:

  • Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes.
  • Anticancer Activity : Some research indicates potential efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Research Findings and Case Studies

A review of current literature reveals several studies focusing on the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of sulfonamides, including this compound, exhibited significant inhibitory effects on specific enzymes involved in cancer metabolism.
  • Antiviral Research : In vitro studies showed that the compound could reduce viral load in infected cell cultures, suggesting a mechanism involving direct viral inhibition.
  • Cell Proliferation Assays : Various assays indicated that this compound could effectively reduce the proliferation of cancer cells in a dose-dependent manner.

Comparative Analysis

To understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is presented below:

Compound NamePrimary ActivityMechanism of Action
This compoundEnzyme InhibitionBinding to active sites on enzymes
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamideCannabinoid Receptor AgonistModulation of cannabinoid receptors
1-Adamantyl bromomethyl ketoneAntiviralInhibition of viral replication

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